6-cyclopropyl-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
6-cyclopropyl-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a cyclopropyl group, and a pyrimidinyl-substituted piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyridazinone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Attachment of Pyrimidinyl-Substituted Piperazine: This step may involve nucleophilic substitution reactions, where the piperazine derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the piperazine moiety.
Reduction: Reduction reactions could target the pyridazinone core or the pyrimidinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
6-cyclopropyl-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- 6-cyclopropyl-2-(2-oxo-2-(4-(pyrimidin-4-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-cyclopropyl-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-15-5-4-14(13-2-3-13)20-23(15)12-16(25)21-8-10-22(11-9-21)17-18-6-1-7-19-17/h1,4-7,13H,2-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZQZWITQPUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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